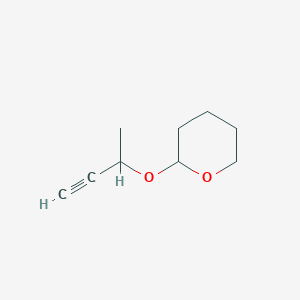

2-(3-Butyn-2-yloxy)tetrahydropyran

Description

BenchChem offers high-quality 2-(3-Butyn-2-yloxy)tetrahydropyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Butyn-2-yloxy)tetrahydropyran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57188-99-5 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-but-3-yn-2-yloxyoxane |

InChI |

InChI=1S/C9H14O2/c1-3-8(2)11-9-6-4-5-7-10-9/h1,8-9H,4-7H2,2H3 |

InChI Key |

NCRMIONWUHXVIT-UHFFFAOYSA-N |

SMILES |

CC(C#C)OC1CCCCO1 |

Canonical SMILES |

CC(C#C)OC1CCCCO1 |

Origin of Product |

United States |

Foundational & Exploratory

2-(3-Butyn-2-yloxy)tetrahydropyran CAS number 40365-61-5

Title: 2-(3-Butyn-1-yloxy)tetrahydro-2H-pyran (CAS 40365-61-5): A Bifunctional Building Block in Modern Synthesis and PROTAC Development

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for versatile, orthogonally protected building blocks in complex molecular design. Often referred to in literature and catalogs under various synonyms including 2-(3-Butyn-2-yloxy)tetrahydropyran, the compound corresponding to CAS 40365-61-5 is structurally 2-(but-3-yn-1-yloxy)tetrahydro-2H-pyran. This molecule is a premier bifunctional reagent featuring a terminal alkyne and a tetrahydropyran (THP)-protected primary alcohol[1]. This dual functionality allows it to serve as a highly modular linchpin in organic synthesis, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs)[2] and the stereoselective total synthesis of complex natural products like Rugulactone and Phomoidride D[1].

Physicochemical Profiling

Understanding the physical properties of CAS 40365-61-5 is critical for optimizing reaction conditions, particularly regarding its solubility, stability, and volatility during vacuum concentration.

| Property | Value | Causality / Experimental Implication |

| CAS Number | 40365-61-5 | Unique identifier for procurement and literature search. |

| Molecular Formula | C9H14O2 | Determines mass balance and stoichiometric calculations. |

| Molecular Weight | 154.21 g/mol | Used for precise molarity preparations in catalytic cycles. |

| Boiling Point | 92-95 °C at 18 mmHg | High boiling point under vacuum necessitates careful rotary evaporation to avoid product loss. |

| Density | 0.984 g/mL at 25 °C | Allows for volumetric dispensing via micropipette in scale-up. |

| Refractive Index | n20/D 1.457 | Useful for rapid purity assessment of the neat liquid. |

| Storage Conditions | 2-8 °C, under inert gas | Prevents slow oxidation of the alkyne and ambient acid-catalyzed THP degradation[2]. |

Mechanistic Utility & Reactivity Profile

The strategic value of CAS 40365-61-5 lies in its orthogonal reactivity. The terminal alkyne is primed for transition-metal-catalyzed cross-coupling (e.g., Sonogashira) or Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[3]. Conversely, the THP ether is robust against strong bases, Grignard reagents, and nucleophiles, yet it can be smoothly cleaved under mild acidic conditions to reveal the free alcohol for subsequent esterification, oxidation, or coupling[1].

Bifunctional reactivity pathway of CAS 40365-61-5 showing alkyne and THP ether transformations.

Application Case Studies

1. PROTAC Linker Synthesis: In targeted protein degradation, the linker connecting the E3 ligase ligand and the target protein ligand must be precisely tuned for length and flexibility. CAS 40365-61-5 is extensively utilized as a PROTAC linker precursor[2]. The alkyne undergoes click chemistry with an azide-functionalized ligand, while the THP group is subsequently removed to allow the resulting alcohol to be coupled to the second ligand via an ether or ester linkage[4].

2. Natural Product Synthesis: The compound is a critical reagent in the stereoselective total synthesis of complex molecules. For instance, Das et al. utilized this THP-protected homopropargyl alcohol in the synthesis of Rugulactone, an NF-κB activation pathway inhibitor isolated from Cryptocarya rugulosa[5],[6]. It is also a key intermediate in the synthesis of Phomoidride D, a potent squalene synthase inhibitor[1].

Experimental Methodologies

Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) This protocol describes the "Click" coupling of CAS 40365-61-5 with a model organic azide. Causality Check: We utilize a tert-butanol/water co-solvent system because it uniquely solubilizes both the highly non-polar organic substrates and the inorganic copper salts, preventing the reaction from stalling at the phase boundary. Sodium ascorbate is added in excess to reduce Cu(II) to the active Cu(I) species in situ, which prevents unwanted Glaser oxidative homocoupling of the terminal alkyne.

-

Reagent Preparation: Dissolve 1.0 equivalent of CAS 40365-61-5 and 1.0 equivalent of the target azide in a 1:1 mixture of t-BuOH and H₂O (0.1 M concentration).

-

Catalyst Generation: Add 0.05 equivalents of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) followed by 0.1 equivalents of Sodium Ascorbate. The solution will typically turn from blue to light yellow/green, indicating the formation of the active Cu(I) catalyst.

-

Execution: Stir the mixture vigorously at room temperature for 2-12 hours. Monitor via TLC (Hexanes:EtOAc) until the alkyne is completely consumed.

-

Workup: Dilute the reaction with water and extract three times with Dichloromethane (DCM). The organic layer contains the product, while copper salts partition into the aqueous layer.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Step-by-step experimental workflow for the Copper-Catalyzed Alkyne-Azide Cycloaddition.

Protocol 2: Acidic Deprotection of the THP Group Causality Check: p-Toluenesulfonic acid (pTsOH) is chosen as a mild, anhydrous acid catalyst. Methanol is used as the solvent because it acts as a nucleophile to trap the highly reactive oxocarbenium ion generated during THP cleavage. This traps the leaving group as 2-methoxytetrahydropyran (a volatile acetal), driving the equilibrium entirely toward the free alcohol.

-

Reaction Setup: Dissolve the THP-protected substrate (1.0 eq) in anhydrous Methanol (0.2 M).

-

Catalysis: Add 0.1 equivalents of pTsOH. Stir at room temperature for 2-4 hours.

-

Quenching (Critical Step): Add solid Sodium Bicarbonate (NaHCO₃) or a few drops of Triethylamine to neutralize the acid before concentration. Failing to neutralize can lead to degradation or polymerization of the free alcohol during solvent evaporation.

-

Extraction & Purification: Evaporate the methanol, partition the residue between Diethyl Ether and water, collect the organic layer, dry, and concentrate to yield the free primary alcohol.

References

-

Das, B., et al. (2011). "Stereoselective Total Synthesis of Rugulactone". Helvetica Chimica Acta. URL:[Link]

Sources

Synonyms for 2-(3-Butyn-2-yloxy)tetrahydropyran: A Comprehensive Technical Guide

Executive Summary

In complex organic synthesis, the strategic protection of functional groups is paramount to controlling reaction pathways. 2-(3-Butyn-2-yloxy)tetrahydropyran (C9H14O2) is a highly versatile building block consisting of a terminal alkyne and a secondary alcohol protected by a tetrahydropyranyl (THP) ether. Because chemical databases, literature, and commercial suppliers utilize varying nomenclature rules, understanding the synonyms for this compound is critical for procurement, literature mining, and retrosynthetic planning.

This technical guide dissects the nomenclature, physicochemical properties, and synthetic methodologies associated with this compound, providing field-proven protocols designed for high-yield synthesis and downstream application.

Chemical Nomenclature & Synonym Mapping

The diverse synonyms for 2-(3-Butyn-2-yloxy)tetrahydropyran arise from whether the molecule is named based on its core ring system, its synthetic precursors, or its primary reactive functional group.

-

Systematic / IUPAC Names :

-

2-(But-3-yn-2-yloxy)tetrahydro-2H-pyran: This is the most rigorous systematic name, prioritizing the saturated oxygen heterocycle (tetrahydropyran) as the parent structure and treating the alkyne chain as an alkoxy substituent[1].

-

2-(1-Methyl-2-propynyloxy)tetrahydropyran: An alternative IUPAC variant that views the 4-carbon alkyne chain as a substituted propynyl radical.

-

-

Precursor-Based / Trivial Names :

-

3-Butyn-2-ol THP ether: This name directly communicates the synthetic origin and causality of the molecule. It informs the chemist that the compound was synthesized by reacting 3-butyn-2-ol with 3,4-dihydro-2H-pyran (DHP)[2].

-

THP-protected 3-butyn-2-ol: A functional name frequently used in methodology papers to emphasize that the THP group is temporary and intended for later cleavage.

-

-

Commercial / Database Names :

-

3-Tetrahydropyranyloxy-1-butyne: Often utilized in supplier catalogs, this name emphasizes the terminal alkyne as the primary functional group, highlighting its readiness for Click chemistry or Sonogashira cross-coupling.

-

Diagram 1: Hierarchical mapping of synonyms for 2-(3-Butyn-2-yloxy)tetrahydropyran based on nomenclature.

Structural & Physicochemical Profiling

Understanding the physical properties of the THP ether is essential for designing purification and reaction workflows. The THP group adds significant lipophilicity to the highly polar 3-butyn-2-ol, drastically altering its handling characteristics.

| Property | Value | Causality / Implication in Synthesis |

| Molecular Formula | C | Confirms the mass addition of the DHP protecting group (C |

| Molecular Weight | 154.21 g/mol | Critical for precise stoichiometric calculations during lithiation or coupling. |

| Boiling Point | ~65-75 °C (vacuum) | Allows for purification via vacuum distillation, bypassing silica gel chromatography[3]. |

| pKa (Terminal Alkyne) | ~25 | Enables selective deprotonation using strong bases (e.g., n-BuLi) without THP cleavage. |

| Chemical Stability | Stable to Base/Nucleophiles | Withstands Grignard reagents, hydrides, and cross-coupling conditions[4]. |

Synthetic Methodology & Protocols

As a self-validating system, the protection of 3-butyn-2-ol must be carefully monitored to prevent polymerization of DHP or hydration of the alkyne. The following protocols are engineered for high fidelity and yield.

Protocol A: Synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran (THP Protection)

This protocol utilizes acid-catalyzed addition of the alcohol to the enol ether of DHP.

Step 1: Reagent Preparation & Cooling

-

Action: Dissolve 3-butyn-2-ol (1.0 eq) in dry CH

2Cl2(0.5 M concentration) and cool the solution to 0 °C under an inert argon atmosphere. -

Causality: Cooling suppresses the exothermic nature of the acetalization and prevents the acid-catalyzed polymerization of DHP.

Step 2: Catalysis and Addition

-

Action: Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq), followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH) ()[3]. Stir for 80 minutes, allowing the reaction to slowly warm to room temperature.

-

Causality: p-TsOH protonates the double bond of DHP, generating a highly electrophilic oxocarbenium ion that is rapidly attacked by the hydroxyl group of 3-butyn-2-ol.

Step 3: Reaction Monitoring (Self-Validation)

-

Action: Monitor via Thin Layer Chromatography (TLC) using silica gel (Hexane/EtOAc).

-

Causality: The conversion of the polar hydroxyl group to the lipophilic THP ether results in a distinct upward shift in the retention factor ( Rf ). Visualizing with concentrated H

2SO4stain confirms the complete consumption of the starting material[3].

Step 4: Quench and Workup

-

Action: Quench the reaction by washing the organic layer with saturated aqueous NaHCO

3(3× volume), followed by brine. Dry over anhydrous MgSO4. -

Causality: The basic NaHCO

3wash neutralizes the p-TsOH catalyst. Failing to neutralize the acid before solvent evaporation will drive the equilibrium backward, resulting in premature deprotection during concentration[4].

Protocol B: Mild Acidic Deprotection

Step 1: Reagent Setup

-

Action: Dissolve the THP-ether in methanol. Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS) and stir at room temperature.

-

Causality: While strong aqueous acids (like HCl) rapidly cleave THP groups, they risk hydrating the terminal alkyne to a ketone via Markovnikov addition. PPTS provides a mildly acidic environment (pH ~4.5) that selectively hydrolyzes the acetal via transacetalization with methanol, leaving the alkyne intact ()[4].

Diagram 2: Standard experimental workflow for the synthesis and application of the THP ether.

Mechanistic Insights & Downstream Applications

The primary architectural advantage of 2-(3-Butyn-2-yloxy)tetrahydropyran is the orthogonal reactivity between the protected alcohol and the terminal alkyne.

-

Lithiation & Electrophilic Trapping: The terminal alkyne proton is slightly acidic. Treatment with n-butyllithium (n-BuLi) at -78 °C generates a lithium acetylide intermediate. Because the secondary alcohol is masked by the THP ether, it cannot act as a proton donor. This prevents the consumption of a second equivalent of base and stops unwanted alkoxide side-reactions, allowing the acetylide to cleanly attack downstream electrophiles like aldehydes or alkyl halides[2].

-

Transition Metal Catalysis: The compound is a prime candidate for Sonogashira cross-coupling with aryl halides or CuAAC (Copper-catalyzed Alkyne-Azide Cycloaddition) "Click" chemistry. The THP group is entirely stable to the basic amine conditions (e.g., triethylamine) and transition metal catalysts (Pd/Cu) required for these transformations[5].

References

- Composition, synthesis, and use of new substituted pyran and pterin compounds Source: US Patent 9266889B2 URL

-

Improved Method for the Synthesis of β-Carbonyl Silyl-1,3-Dithianes by the Double Conjugate Addition of 1,3-Dithiol to Propargylic Carbonyl Compounds Source: National Institutes of Health (PMC) URL:[Link]

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry Source: National Institutes of Health (PMC) URL:[Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. WO2018067615A1 - Compounds, devices, and uses thereof - Google Patents [patents.google.com]

- 2. Improved Method for the Synthesis of β-Carbonyl Silyl-1,3-Dithianes by the Double Conjugate Addition of 1,3-Dithiol to Propargylic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9266889B2 - Composition, synthesis, and use of new substituted pyran and pterin compounds - Google Patents [patents.google.com]

- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(3-Butyn-2-yloxy)tetrahydropyran

Executive Summary

As drug development and complex natural product synthesis increasingly rely on modular, highly orthogonal building blocks, the strategic use of protecting groups remains a cornerstone of synthetic design. 2-(3-Butyn-2-yloxy)tetrahydropyran (commonly referred to as the THP ether of 3-butyn-2-ol) is a highly versatile intermediate[1]. By masking the secondary alcohol of 3-butyn-2-ol with a tetrahydropyranyl (THP) acetal, chemists can selectively functionalize the terminal alkyne under strongly basic or nucleophilic conditions without compromising the oxygen moiety. This guide provides an in-depth analysis of its molecular weight dynamics, mechanistic utility, and self-validating synthetic protocols.

Molecular Weight Dynamics & Physicochemical Profiling

Understanding the exact mass and molecular weight of 2-(3-Butyn-2-yloxy)tetrahydropyran is critical for mass spectrometry validation during high-throughput screening or reaction monitoring.

The molecule is formed via the acid-catalyzed addition of 3-butyn-2-ol ( C4H6O ) to 3,4-dihydro-2H-pyran ( C5H8O ), yielding the chemical formula C9H14O2 . While standard atomic weights yield a bulk molecular weight of 154.21 g/mol , High-Resolution Mass Spectrometry (HRMS) utilizing Electron Ionization (EI) or Time-of-Flight (TOF) analyzers requires the monoisotopic exact mass. Analytical literature confirms the exact mass calculation for the [M]+ species is 154.0994 Da.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Analytical Relevance |

| Chemical Formula | C9H14O2 | Base composition for stoichiometric calculations. |

| Molecular Weight | 154.21 g/mol | Used for bulk molarity and equivalent scaling. |

| Monoisotopic Exact Mass | 154.0994 Da | Target mass for HRMS (EI/TOF) validation. |

| Hydrogen Bond Donors | 0 | Indicates the alcohol is fully protected. |

| Hydrogen Bond Acceptors | 2 | Relevant for solvent interactions (ether oxygens). |

| Physical State | Colorless liquid | Visual baseline for purity assessment. |

Mechanistic Causality: The Strategic Choice of the THP Acetal

Why choose a THP ether over a conventional silyl ether (e.g., TBS or TIPS) for 3-butyn-2-ol? The causality lies in orthogonal stability .

Terminal alkynes frequently require deprotonation by strong bases (like n-butyllithium or ethylmagnesium bromide) to form alkynyl nucleophiles. THP ethers, being acetals, are entirely inert to strong bases, Grignard reagents, and hydride reducing agents. Furthermore, THP ethers are stable to fluoride ions, allowing for the selective cleavage of silyl groups elsewhere in a complex molecule without affecting the protected 3-butyn-2-ol moiety. Conversely, the THP group is easily removed under mild aqueous acidic conditions, releasing the secondary alcohol for subsequent functionalization.

Crucial Stereochemical Note: 3-butyn-2-ol contains a chiral center at the C2 position. The addition of the THP group introduces a second stereocenter at the anomeric carbon of the pyran ring. Consequently, 2-(3-Butyn-2-yloxy)tetrahydropyran exists as a mixture of diastereomers. This is a built-in self-validating feature during Nuclear Magnetic Resonance (NMR) analysis: the presence of doubled signals confirms successful THP protection.

Workflow of 3-butyn-2-ol THP protection, alkyne functionalization, and subsequent deprotection.

Self-Validating Experimental Protocol: Synthesis & Isolation

The following protocol outlines the synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran. It is designed as a closed, self-validating system, ensuring reaction integrity before proceeding to downstream applications.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-butyn-2-ol (1.0 equiv, e.g., 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) dropwise, followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

-

Causality Check: PPTS is chosen over stronger acids like pTsOH to prevent the polymerization of DHP and to ensure a mild, controlled acetalization.

-

-

Execution: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate solvent system.

-

Quench & Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCM).

-

Causality Check: The basic quench is mandatory. Failing to neutralize the acid catalyst will result in auto-deprotection of the THP ether during concentration on a rotary evaporator due to the localized concentration of acid and adventitious moisture.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/Ethyl Acetate).

Table 2: Diagnostic NMR Validation Checkpoints

| Proton Environment | Expected Shift ( δ , ppm) | Multiplicity | Validation Logic |

| Terminal Alkyne ( C≡CH ) | ~2.4 | Doublet | Confirms the alkyne remains intact and unreacted. |

| Methyl Group ( CH3 ) | ~1.4 | Two Doublets | Validates THP addition; diastereomers cause signal doubling. |

| Acetal Proton ( O-CH-O ) | ~4.7 – 4.9 | Multiplet | Definitive proof of THP ring integration. |

Advanced Applications in Drug Development

2-(3-Butyn-2-yloxy)tetrahydropyran is heavily utilized in two primary domains of modern therapeutics and synthetic methodology:

Targeted Protein Degradation (PROTACs)

The terminal alkyne serves as a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. It can be reacted with azide-functionalized PEG linkers to build modular PROTAC libraries[]. The THP group protects the secondary alcohol during the click reaction, which can later be unmasked to attach an E3 ligase ligand or a target protein binder.

Transition Metal Catalysis

The compound is a proven substrate in Gold(I)-catalyzed rearrangements. For instance, THP-protected propargylic alcohols undergo specific transformations into α,β -unsaturated ketones. However, researchers must carefully control adventitious water to prevent premature protonolysis of the THP group during Au(I) catalysis.

CuAAC click chemistry using 2-(3-Butyn-2-yloxy)tetrahydropyran for PROTAC linker synthesis.

References

- CAS 2162-31-4 (2-(Tetrahydro-2H-pyran-2-yloxy)ethanol) - Building Block / BOC Sciences BOC Sciences

- Benzhydryldimethylsilyl Allylic Silanes: Syntheses and Applications to [3 + 2] Annulation Reactions Organic Letters - ACS Public

- Gold(I)

Sources

Solvation Dynamics and Application Profile of 2-(3-Butyn-2-yloxy)tetrahydropyran in Advanced Organic Synthesis

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, the strategic protection of reactive hydroxyl groups is foundational. 2-(3-Butyn-2-yloxy)tetrahydropyran —the tetrahydropyran (THP) ether of 3-butyn-2-ol—serves as a highly versatile building block. It provides a terminal alkyne primed for carbon-carbon bond formation while effectively masking the secondary alcohol.

As a Senior Application Scientist, I frequently leverage this compound to manipulate the solubility profile of synthetic intermediates. The utility of THP-protected alkynes is widely documented in advanced organic synthesis, including the development of [1] and the [2]. Furthermore, its[] makes it a staple in modern laboratories. This whitepaper deconstructs the solvation thermodynamics of 2-(3-butyn-2-yloxy)tetrahydropyran and provides a self-validating protocol for its integration and cleavage.

Structural Determinants of Solubility

The physicochemical behavior of 2-(3-butyn-2-yloxy)tetrahydropyran is entirely dictated by the addition of the THP ring to the free 3-butyn-2-ol core.

-

Elimination of Hydrogen Bonding: The free alcohol contains a strong hydrogen-bond donor (-OH), making it highly polar and water-miscible. By converting this into a bulky, acetal-like THP ether, the hydrogen-bond donor capacity is completely abolished.

-

Lipophilic Surface Area Expansion: The non-polar tetrahydropyran ring drastically increases the molecule's lipophilic surface area.

-

Partition Coefficient (LogP) Shift: This structural modification shifts the calculated LogP from approximately 0.2 (free alcohol) to >1.5 (THP ether). Consequently, the molecule transforms from a water-soluble polar liquid into a highly organic-soluble, hydrophobic oil.

Quantitative Solubility Matrix

To design effective reaction conditions, it is critical to understand how the compound interacts with various solvent systems. The table below summarizes the empirical solubility profile based on solvent dielectric constants.

| Solvent | Dielectric Constant (ε) | Solubility Profile | Application & Mechanistic Note |

| Water | 80.1 | Insoluble (<0.1 mg/mL) | High polarity rejects the lipophilic THP moiety; strictly necessitates co-solvents for any aqueous reactions. |

| Methanol | 32.7 | Soluble (>50 mg/mL) | Protic environment ideal for acid-catalyzed acetal cleavage and THP deprotection workflows. |

| Dichloromethane (DCM) | 8.93 | Miscible | Optimal for organic extraction; provides complete, homogeneous solvation of the protected alkyne. |

| Tetrahydrofuran (THF) | 7.52 | Miscible | Standard solvent for Sonogashira couplings and acetylide lithiation due to favorable Lewis basicity. |

| Hexanes | 1.89 | Miscible | Non-polar matrix used primarily for silica gel chromatography and purification. |

Solvation-Driven Reaction Design

The solubility profile of 2-(3-butyn-2-yloxy)tetrahydropyran dictates the parameters of downstream synthetic steps:

-

Transition-Metal Catalysis (Sonogashira): Because the THP ether is highly miscible in low-polarity solvents, cross-coupling reactions are best performed in strictly anhydrous, homogeneous organic systems (e.g., THF or DMF). This ensures the terminal alkyne is fully solvated and available for palladium/copper insertion.

-

CuAAC "Click" Chemistry: Standard aqueous "click" conditions will fail due to the compound's water insolubility. A biphasic or co-solvent system (such as tert-butanol/water or DMSO/water) is required to bridge the thermodynamic gap between the lipophilic alkyne and the water-soluble azides/copper catalysts.

Fig 1. Solvation-driven workflow and phase-transfer dynamics for THP-protected 3-butyn-2-ol.

Experimental Protocol: Standardized Deprotection & Phase-Transfer Recovery

A robust methodology must be a self-validating system. The following protocol for removing the THP group leverages the dramatic solubility shift between the starting material and the product as an intrinsic mechanism for purification.

Objective: Cleave the THP protecting group to yield free 3-butyn-2-ol, utilizing solubility differentials for high-yield isolation.

-

Step 1: Biphasic Dissolution

-

Action: Dissolve 10.0 mmol of 2-(3-butyn-2-yloxy)tetrahydropyran in 20 mL of a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM).

-

Causality: DCM ensures the complete, homogeneous solvation of the highly lipophilic starting material. Methanol provides the protic, nucleophilic environment strictly required for the hydrolysis mechanism to proceed.

-

-

Step 2: Catalytic Cleavage

-

Action: Add 1.0 mmol (0.1 eq) of p-Toluenesulfonic acid (p-TsOH). Stir at 25°C for 3 hours.

-

Causality: The acid protonates the acetal oxygen, initiating the expulsion of the THP group. Self-Validation: Monitor by TLC (Hexanes/EtOAc); the disappearance of the high-Rf starting material physically validates the cleavage.

-

-

Step 3: Reaction Quenching

-

Action: Add 10 mL of saturated aqueous NaHCO₃ to the reaction vessel.

-

Causality: Neutralizes the p-TsOH catalyst to prevent unwanted acid-catalyzed hydration of the newly exposed terminal alkyne, preparing the system for phase separation.

-

-

Step 4: Salting Out and Extraction (Critical Step)

-

Action: Evaporate the volatile DCM and Methanol under reduced pressure using a cold water bath. Saturate the remaining aqueous phase with solid NaCl, then extract with Diethyl Ether (3 x 15 mL).

-

Causality: Unlike the starting THP ether, the deprotected 3-butyn-2-ol is highly polar and water-miscible. Saturating the aqueous layer with NaCl ("salting out") dramatically decreases the aqueous solubility of the alcohol, forcing it into the ether phase and ensuring high recovery yields.

-

-

Step 5: Isolation

-

Action: Dry the combined ether layers over anhydrous Na₂SO₄, filter, and carefully concentrate under a gentle stream of nitrogen.

-

Causality: Standard rotary evaporation at elevated temperatures will result in the loss of the volatile 3-butyn-2-ol (b.p. ~108°C). Gentle concentration ensures the isolation of the pure terminal alkyne without thermal degradation.

-

References

To ensure scientific integrity and reproducibility, the mechanistic claims and application standards discussed in this guide are grounded in the following authoritative sources:

-

Title: Benzhydryldimethylsilyl Allylic Silanes: Syntheses and Applications to[3 + 2] Annulation Reactions Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Vitamin D Basic Research and its Clinical Application (Sterol Side Chain Synthesis) Source: Walter de Gruyter / Pageplace URL: [Link]

Sources

A Comprehensive Technical Guide to 2-(3-Butyn-2-yloxy)tetrahydropyran: Commercial Availability, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-(3-butyn-2-yloxy)tetrahydropyran, a versatile bifunctional molecule increasingly utilized in organic synthesis and drug discovery. The document details its commercial availability, offers a robust and validated synthetic protocol, and explores its strategic applications. By combining a stable hydroxyl-protecting group with a reactive terminal alkyne, this compound serves as a valuable building block for the synthesis of complex natural products and novel pharmaceutical agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of this reagent.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical development, the efficiency of a synthetic route is paramount. The ability to introduce multiple functionalities in a single, stable, and reactive building block can significantly streamline the synthesis of complex molecular architectures. 2-(3-Butyn-2-yloxy)tetrahydropyran (also known as 3-butynyl tetrahydropyranyl ether) is an exemplary reagent that embodies this principle.

This compound masterfully combines two key chemical features:

-

A Tetrahydropyranyl (THP) Ether: The THP group serves as a robust and reliable protecting group for the primary alcohol of 3-butyn-1-ol. It is stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and many oxidizing and reducing agents, yet can be readily removed under mild acidic conditions.[1][2][3] This stability profile is crucial for multi-step syntheses where other parts of a molecule need to be modified without affecting the hydroxyl group. Furthermore, the incorporation of the THP moiety can enhance the solubility of intermediates in organic solvents and modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of final drug candidates.[4]

-

A Terminal Alkyne: The terminal alkyne is a highly versatile functional group that participates in a plethora of carbon-carbon bond-forming reactions. These include the Sonogashira coupling, Glaser coupling, and, most notably, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The high efficiency and orthogonality of click chemistry have made terminal alkynes indispensable tools for bioconjugation, fragment-based drug discovery, and the synthesis of complex heterocyclic scaffolds.

This guide provides a comprehensive overview of the commercial landscape for this reagent, a detailed and validated synthetic procedure for its preparation, and a discussion of its applications, with a focus on its utility in drug discovery and development.

Commercial Availability

2-(3-Butyn-2-yloxy)tetrahydropyran is readily available from a variety of chemical suppliers, ensuring a consistent supply for research and development purposes. The typical purity offered is ≥97%, which is suitable for most synthetic applications.

| Supplier | Catalog Number | Purity |

| Sigma-Aldrich | 305863 | 97% |

| Thermo Scientific Chemicals | AC428210050 | 97% |

| TCI Chemicals | B7150 | >95.0% (GC) |

| Pharmaffiliates | 40365-61-5 | N/A |

Synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran: A Validated Protocol

The synthesis of 2-(3-butyn-2-yloxy)tetrahydropyran is a straightforward and high-yielding procedure involving the acid-catalyzed protection of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP).

Reaction Mechanism

The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP. The mechanism can be broken down into three key steps:

-

Protonation of Dihydropyran: The acid catalyst protonates the electron-rich double bond of DHP, generating a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 3-butyn-1-ol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A base (typically the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.

Caption: Mechanism of acid-catalyzed THP protection of an alcohol.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

Materials:

-

3-Butyn-1-ol

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 3-butyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) is added 3,4-dihydro-2H-pyran (1.1 eq). The solution is stirred at room temperature.

-

Initiation: A catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq) or pyridinium p-toluenesulfonate is added to the stirred solution.[5]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the product should be observed. The reaction is typically complete within 1-2 hours at room temperature.

-

Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.[6]

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2-(3-butyn-2-yloxy)tetrahydropyran as a colorless oil.[7][8]

Caption: Experimental workflow for the synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran.

Physicochemical Properties and Spectroscopic Data

-

Molecular Formula: C₉H₁₄O₂

-

Molecular Weight: 154.21 g/mol

-

Appearance: Colorless oil

-

Boiling Point: 92-95 °C at 18 mmHg

-

Density: 0.984 g/mL at 25 °C

Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum will show characteristic peaks for the THP ring protons, the methylene groups adjacent to the oxygen and the alkyne, and the terminal alkyne proton.

-

¹³C NMR (CDCl₃): The spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule, including the characteristic signals for the alkyne carbons.[5][6]

-

IR (neat): The infrared spectrum will show a strong C-H stretch for the terminal alkyne around 3300 cm⁻¹ and a C≡C stretch around 2120 cm⁻¹. Strong C-O stretching bands for the ether linkages will also be present.

Applications in Drug Discovery and Development

The dual functionality of 2-(3-butyn-2-yloxy)tetrahydropyran makes it a valuable tool in the synthesis of complex molecules with potential therapeutic applications.

Role in the Synthesis of Natural Products

The tetrahydropyran ring is a common structural motif in a wide array of biologically active natural products.[9] The THP-protected butynol scaffold can be elaborated through various synthetic transformations to construct these complex architectures. For instance, the terminal alkyne can undergo hydrostannylation or hydrozirconation followed by cross-coupling reactions to introduce further complexity.

A Key Building Block in Medicinal Chemistry

-

Introduction of the Tetrahydropyran Moiety: The THP group is not only a protecting group but also a desirable structural feature in many drug candidates. As a bioisostere of a cyclohexane ring, the tetrahydropyran moiety can improve the pharmacokinetic properties of a molecule by increasing its polarity and reducing its lipophilicity, which can lead to better solubility and metabolic stability.[4]

-

Leveraging the Terminal Alkyne for "Click Chemistry": The terminal alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the facile connection of the THP-protected butynol fragment to other molecules containing an azide group. This is particularly useful in:

-

Fragment-Based Drug Discovery (FBDD): Small fragments containing the THP-butynol moiety can be "clicked" together to rapidly generate libraries of more complex molecules for screening.

-

Bioconjugation: The alkyne can be used to attach the molecule to biomolecules such as proteins or peptides to create targeted drug delivery systems or probes for chemical biology studies.

-

-

Participation in Cross-Coupling Reactions: The terminal alkyne readily participates in Sonogashira coupling reactions with aryl or vinyl halides, providing a powerful method for constructing complex carbon skeletons. This is a widely used transformation in the synthesis of a variety of pharmaceutical agents.

Conclusion

2-(3-Butyn-2-yloxy)tetrahydropyran is a commercially available and synthetically accessible building block that offers a powerful combination of a stable protecting group and a versatile reactive handle. Its utility in the synthesis of complex natural products and its applicability in modern medicinal chemistry, particularly through click chemistry and cross-coupling reactions, make it an invaluable tool for researchers and drug development professionals. The robust synthetic protocol and clear understanding of its reactivity profile provided in this guide are intended to facilitate its broader application in the discovery and development of new therapeutic agents.

References

- Lee, H. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(9), 311.

-

Organic Syntheses. (n.d.). A. 2-(tert-Butyl) 3-ethyl (S)-isoxazolidine-2,3-dicarboxylate (4). Retrieved from [Link]

- Kumar, A., & Shaw, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1134–1204.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SciSpace. (2006, March 22). Synthesis of Enantiomerically Pure 2,3,4,6‐Tetrasubstituted Tetrahydropyrans by Prins‐Type Cyclization of Methyl Ricinoleate. Retrieved from [Link]

-

VAST JOURNALS SYSTEM. (n.d.). Synthesis and field experiments of the female sex pheromone of sweet potato weevil, Cylas formicarius. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-butyn-1-yl tetrahydropyranyl ether. Retrieved from [Link]

-

DR-NTU. (n.d.). Development of new methods in tetrahydropyran ring synthesis. Retrieved from [Link]

- Tadesse, S., et al. (2013). 3-(Prop-2-yn-1-yloxy)phthalonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1074.

- Google Patents. (n.d.). WO1994012457A1 - Process for preparing tertiary alkynols.

- Negishi, E., et al. (2008). Highly Stereoselective Total Synthesis of Fully Hydroxy-Protected Mycolactones A and B and Their Stereoisomerization upon Deprotection. Journal of the American Chemical Society, 130(40), 13413–13426.

- Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 174–191.

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2021, June 28). Ambruticins: tetrahydropyran ring formation and total synthesis. Retrieved from [Link]

-

European Journal of Organic Chemistry. (n.d.). An Improved and Convenient New Synthesis of the Pheromone Components of the Tomato Leafminer Tuta absoluta. Retrieved from [Link]

-

Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism –. Retrieved from [Link]

-

IntechOpen. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

-

Organic Syntheses. (2014, December 9). Synthesis of 2,3-‐Disubstituted Benzofurans by the Palladium-‐Catalyzed Coupling of. Retrieved from [Link]

-

YMC America. (2022, February 16). Enrichment and purification of peptide impurities using twin-column continuous chromatography. Retrieved from [Link]

Sources

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. echemi.com [echemi.com]

- 6. vjs.ac.vn [vjs.ac.vn]

- 7. prepchem.com [prepchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety, Handling, and Synthetic Utility of 2-(3-Butyn-2-yloxy)tetrahydropyran

Executive Summary

2-(3-Butyn-2-yloxy)tetrahydropyran (commonly referred to as THP-protected 3-butyn-2-ol) is a highly versatile, protected terminal alkyne utilized extensively in complex organic synthesis and drug development. By masking the secondary hydroxyl group of 3-butyn-2-ol, the tetrahydropyranyl (THP) ether provides critical stability against strong bases, nucleophiles, and metal catalysts. This protection strategy is fundamental when deploying the alkyne in advanced cross-coupling methodologies, such as Sonogashira couplings, or during metalation with organolithium reagents[1].

As a Senior Application Scientist, it is imperative to approach this compound not just as a structural building block, but as a reactive ether that demands rigorous safety protocols—particularly concerning peroxide formation and stereochemical implications during characterization.

Physicochemical Profile & Hazard Data

To ensure safe handling and accurate experimental planning, the quantitative data for 2-(3-Butyn-2-yloxy)tetrahydropyran is summarized below:

| Property | Specification / Value |

| Chemical Name | 2-(3-Butyn-2-yloxy)tetrahydro-2H-pyran |

| Common Synonyms | 3-Butyn-2-ol THP ether; THP-protected 3-butyn-2-ol |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Solubility Profile | Soluble in DCM, THF, Et₂O, Toluene; Insoluble in H₂O |

| Primary Hazards | Flammable liquid, potential peroxide former, skin/eye irritant |

| Storage Requirements | 2–8 °C, inert atmosphere (Argon/N₂), protected from light |

Mechanistic Insights: The Role of the THP Protecting Group

Causality in Experimental Design

The choice to protect 3-butyn-2-ol as a THP ether is driven by the need for base stability. Free alkynols can coordinate with palladium catalysts or undergo unwanted deprotonation at the hydroxyl group when exposed to strong bases (e.g., Grignard reagents, n-BuLi)[1]. The THP group effectively masks the oxygen's reactivity while remaining easily cleavable under mildly acidic conditions (e.g., p-TsOH in methanol).

Stereochemical Implications

A critical mechanistic consequence of this protection is the generation of diastereomers. 3-butyn-2-ol is a chiral molecule (containing a stereocenter at the C2 position). The reaction with 3,4-dihydro-2H-pyran (DHP) introduces a second stereocenter at the anomeric carbon of the THP ring. Consequently, the product is a mixture of diastereomers. For researchers, this means that ¹H and ¹³C NMR spectra will exhibit doubled or broadened peaks. This is an expected physical reality of the molecule, not an indication of impurity.

Safety & Handling Protocols

Because 2-(3-Butyn-2-yloxy)tetrahydropyran contains an ether linkage, it is susceptible to auto-oxidation upon exposure to air and light, leading to the formation of explosive hydroperoxides.

-

Peroxide Management: Never distill or concentrate this compound to dryness without first testing for peroxides. Use KI-starch paper or Quantofix test strips.

-

Engineering Controls: Handle exclusively within a certified chemical fume hood. Utilize Schlenk line techniques to maintain an inert argon or nitrogen atmosphere during transfers.

-

Self-Validating Safety Loop: If a peroxide test yields a result between 5–20 ppm, the solvent must be passed through a plug of activated basic alumina to strip the peroxides, followed immediately by a mandatory re-test before proceeding.

Fig 1. Decision tree for peroxide testing and safe handling of THP-ether compounds.

Experimental Workflows (Self-Validating Systems)

Protocol 1: Synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran

Objective: Protect the secondary hydroxyl group of 3-butyn-2-ol to prevent unwanted deprotonation during downstream cross-coupling[1]. Causality: We utilize Pyridinium p-toluenesulfonate (PPTS) rather than p-Toluenesulfonic acid (p-TsOH). p-TsOH is highly acidic and can induce polymerization of the terminal alkyne. PPTS provides mild, controlled acetalization.

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 3-butyn-2-ol (1.0 equiv) and anhydrous dichloromethane (DCM, 0.5 M).

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv). The excess DHP drives the equilibrium toward the protected ether.

-

Catalysis: Add PPTS (0.1 equiv) in one portion. Stir the reaction mixture at ambient temperature (20–25 °C) for 4–6 hours.

-

Validation Check 1: Monitor via TLC (Hexanes/EtOAc 8:2). The product will elute significantly higher (less polar) than the starting alcohol. Furthermore, FTIR analysis of an aliquot should show the complete disappearance of the broad O-H stretch (~3300 cm⁻¹).

-

Quenching: Quench the reaction with half-saturated aqueous NaHCO₃. Self-Validating Step: Ensure the aqueous layer is slightly basic (pH ~8). If it remains acidic, the THP ether may prematurely cleave during solvent evaporation.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Sonogashira Cross-Coupling of the THP-Protected Alkyne

Objective: Couple the terminal alkyne with an aryl halide to form an internal alkyne[2]. Causality: The THP group ensures the base and the palladium catalyst interact exclusively with the terminal alkyne C-H bond rather than the hydroxyl group, preventing catalyst poisoning[3].

-

Degassing: In a Schlenk flask, dissolve the aryl halide (1.0 equiv) in a degassed mixture of THF and Triethylamine (3:1 v/v). Degassing prevents oxidative homocoupling of the alkyne (Glaser coupling).

-

Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.10 equiv). The solution will typically turn pale yellow/green.

-

Alkyne Addition: Add 2-(3-Butyn-2-yloxy)tetrahydropyran (1.2 equiv) dropwise.

-

Reaction & Validation: Stir at room temperature. Self-Validating Step: The precipitation of triethylammonium halide salts (a dense white/yellowish solid) serves as a direct visual validation that the catalytic cycle is turning over and the coupling is proceeding.

-

Workup: Filter the suspension through a pad of Celite to remove palladium and copper salts. Concentrate the filtrate and purify via column chromatography.

Fig 2. Synthetic workflow utilizing 2-(3-Butyn-2-yloxy)tetrahydropyran as a protected intermediate.

References

- practical synthetic organic chemistry chemistry-chemists.com

- Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals | Chemical Reviews ACS Public

- Development and applications of highly selective palladium-catalyzed monocoupling reactions of (cyclo)alkenes and 1,3-alkadien UNIPI

Sources

Methodological & Application

Synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran from 3-butyn-2-ol

Application Note: Synthesis of 2-(3-Butyn-2-yloxy)tetrahydropyran via Acid-Catalyzed Tetrahydropyranylation

Executive Summary & Strategic Rationale

In complex organic synthesis and drug development, the masking of reactive functional groups is a foundational strategy. 3-Butyn-2-ol is a highly versatile bifunctional building block containing both a terminal alkyne and a secondary hydroxyl group. When subjecting this molecule to strong bases (e.g., n -butyllithium) to functionalize the alkyne, the relatively acidic hydroxyl proton ( pKa≈16 ) will competitively quench the reagent[1].

Protecting the alcohol as a tetrahydropyranyl (THP) ether converts it into an acetal, rendering it completely inert to strong bases, Grignard reagents, hydrides, and organometallic nucleophiles[1]. This protocol details the high-yielding, acid-catalyzed synthesis of 2-(3-butyn-2-yloxy)tetrahydropyran, emphasizing the mechanistic causality behind reagent selection, stereochemical outcomes, and critical self-validating quality control steps.

Mechanistic Causality & Design Principles

The formation of a THP ether is not a standard SN2 substitution; it is an electrophilic addition to an enol ether. Understanding this mechanism is critical for troubleshooting and optimizing the reaction[2].

-

Electrophile Generation: The reaction is initiated by the protonation of the electron-rich double bond of 3,4-dihydro-2H-pyran (DHP) by the acid catalyst ( p -TsOH). This generates a highly reactive, resonance-stabilized oxocarbenium ion[2].

-

Nucleophilic Attack: The secondary hydroxyl group of 3-butyn-2-ol attacks the oxocarbenium intermediate.

-

Deprotonation: The loss of a proton yields the neutral acetal product and regenerates the acid catalyst, making the process strictly catalytic[2].

Stereochemical Consequence: 3-Butyn-2-ol is a chiral molecule (typically used as a racemate unless specified). The addition of the THP group creates a new stereocenter at the anomeric carbon (C2 of the pyran ring). Consequently, the reaction inherently produces a mixture of diastereomers[3]. This is not a sign of impurity, but a predictable chemical outcome that will manifest as "doubled" peaks in NMR spectroscopy.

Mechanistic pathway of acid-catalyzed THP protection of 3-butyn-2-ol.

Reagent Specifications & Quantitative Data

To ensure reproducibility, the following stoichiometric ratios are optimized for a standard 10 mmol scale workflow. DHP is used in slight excess to drive the equilibrium forward, while the acid catalyst is kept strictly sub-stoichiometric to prevent the degradation of the alkyne.

Table 1: Quantitative Reagent Matrix (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Functional Role |

| 3-Butyn-2-ol | 70.09 | 1.0 | 701 mg (0.78 mL) | 0.89 | Primary Substrate |

| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 1.5 | 1.26 g (1.37 mL) | 0.92 | Acetal Donor |

| p -Toluenesulfonic acid ( p -TsOH) | 190.22 | 0.05 | 95 mg | N/A | Acid Catalyst |

| Dichloromethane (CH 2 Cl 2 ) | 84.93 | N/A | 20.0 mL | 1.33 | Aprotic Solvent |

Note: For highly acid-sensitive downstream applications, p -TsOH can be substituted with Pyridinium p -toluenesulfonate (PPTS) (0.1 equiv), though reaction times will increase from 2 hours to 12-16 hours[4].

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. Each phase includes specific causality checks to ensure the integrity of the synthesis.

Step-by-step experimental workflow for the synthesis and isolation of the THP ether.

Step 1: System Initialization Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N 2 or Argon). Add 3-butyn-2-ol (701 mg, 10.0 mmol) and anhydrous CH 2 Cl 2 (20 mL). Cool the system to 0 °C using an ice-water bath. Causality: The subsequent addition of DHP and acid is exothermic. Cooling prevents thermal runaway and suppresses the unwanted homopolymerization of DHP.

Step 2: Reagent Introduction & Catalysis Inject DHP (1.37 mL, 15.0 mmol) into the stirring solution. Next, add p -TsOH monohydrate (95 mg, 0.5 mmol) in one portion.

Step 3: Reaction Propagation Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 2 to 4 hours. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The product will appear as a higher Rf spot ( ≈0.6 ) compared to the highly polar starting alcohol ( ≈0.2 ). Stain with p -anisaldehyde or KMnO 4 for visualization.

Step 4: Acid Quenching (Critical) Once TLC indicates complete consumption of the starting material, immediately quench the reaction by adding 10 mL of saturated aqueous NaHCO 3 . Causality: THP ethers are extremely acid-labile[3]. If the organic solvent is concentrated while p -TsOH is still active, the product will quantitatively revert to the starting alcohol. NaHCO 3 neutralizes the catalyst, locking the product in its protected state.

Step 5: Biphasic Extraction Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional CH 2 Cl 2 (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na 2 SO 4 . Filter the drying agent and concentrate the filtrate under reduced pressure.

Step 6: Chromatographic Isolation Purify the crude oil via silica gel flash chromatography, eluting with a gradient of 5% to 10% Ethyl Acetate in Hexanes. Pool the product-containing fractions and concentrate in vacuo to afford 2-(3-butyn-2-yloxy)tetrahydropyran as a clear, colorless oil.

Analytical Validation (QC) & Troubleshooting

To ensure the trustworthiness of the final compound, compare the analytical data against the expected parameters.

Expected 1 H NMR (CDCl 3 , 400 MHz) Signatures:

-

Anomeric Proton (O-CH-O): ≈ 4.70 – 4.95 ppm (m, 1H). Note: This will appear as two distinct multiplets due to the 1:1 mixture of diastereomers.

-

Methine Proton (CH-CH 3 ): ≈ 4.45 ppm (dq, 1H).

-

Alkyne Proton (C ≡ C-H): ≈ 2.40 ppm (d, 1H).

-

Methyl Group (CH 3 ): ≈ 1.45 ppm (d, 3H). Note: Will appear as overlapping doublets.

-

THP Ring Protons: Broad multiplets between 1.50 – 1.90 ppm (6H) and 3.50 – 3.90 ppm (2H).

Table 2: Troubleshooting Guide

| Observation | Potential Cause | Corrective Action |

| TLC shows no product formation | Inactive catalyst or wet solvent | Ensure p -TsOH is dry. If the substrate is highly sensitive, switch to fresh PPTS[4]. |

| Multiple non-polar spots on TLC | DHP polymerization | Ensure the reaction is strictly cooled to 0 °C before adding the acid catalyst. |

| Product disappears during rotovap | Acid-catalyzed deprotection | Ensure complete neutralization with NaHCO 3 during workup. Check aqueous pH > 7. |

| Complex 1 H NMR with "doubled" peaks | Diastereomeric mixture | No action required. This is an inherent property of THP protection on chiral alcohols[3]. |

References

-

Protecting Groups For Alcohols Source: Master Organic Chemistry URL:[Link]

-

THP Protecting Group: THP Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

-

Tetrahydropyranyl Ethers Source: Organic Chemistry Portal URL:[Link]

Sources

Application Note: Advanced Protocol for Tetrahydropyranyl (THP) Protection of Secondary Alcohols

Strategic Rationale & Mechanistic Causality

The tetrahydropyranyl (THP) ether is a highly versatile protecting group for alcohols, prized for its robust stability against strongly basic conditions, Grignard reagents, hydrides, and alkylating agents ()[1]. The protection is achieved via the acid-catalyzed addition of an alcohol to[2].

However, secondary alcohols present a unique synthetic challenge. Due to increased steric hindrance, the rate of nucleophilic attack by a secondary alcohol on the resonance-stabilized oxonium intermediate is significantly slower than that of a primary alcohol ()[3]. If a strong acid catalyst like p-toluenesulfonic acid (pTsOH) is used, this kinetic bottleneck allows deleterious side reactions to outcompete acetal formation. Specifically, strong acids can protonate the secondary alcohol, leading to the loss of water and formation of a stable secondary or tertiary carbocation, which subsequently undergoes elimination to form an alkene[3]. Furthermore, strong acids can trigger the extensive polymerization of the DHP reagent ()[4].

To circumvent these issues, Pyridinium p-toluenesulfonate (PPTS) is the gold-standard catalyst for secondary alcohols[2]. As a milder acid, PPTS provides a precisely tuned proton concentration—sufficient to activate DHP into the requisite oxonium ion, but weak enough to prevent the dehydration of the substrate or the polymerization of the reagent[2],[4].

Reaction Workflow & Logical Relationships

Workflow and catalyst selection for THP protection of secondary alcohols.

Quantitative Data: Catalyst Comparison

Selecting the correct catalyst is a balance between reaction kinetics and substrate sensitivity. The table below summarizes the operational parameters for common THP protection and deprotection systems.

| Catalyst / Reagent | Equivalents | Reaction Time | Typical Yield | Substrate Compatibility |

| p-TsOH | 0.01 - 0.05 | 1 - 2 h | 85 - 95% | Robust primary/secondary alcohols |

| PPTS | 0.1 - 0.2 | 4 - 12 h | 90 - 98% | Acid-sensitive, sterically hindered |

| CSA | 0.05 - 0.1 | 2 - 4 h | 85 - 95% | Moderate sensitivity |

| LiCl / H₂O | 5.0 (LiCl) | 6 h (at 90 °C) | 85 - 95% | Highly sensitive THP ethers (Deprotection) |

Self-Validating Experimental Protocol

Preparation of the THP Ether (Protection)

This protocol utilizes PPTS to ensure mild conditions, establishing a self-validating workflow through strategic pH control and TLC monitoring.

Materials:

-

Secondary alcohol substrate (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 - 2.0 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃

Step-by-Step Methodology:

-

System Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with an inert atmosphere (Nitrogen or Argon) to prevent moisture-induced quenching of the oxonium intermediate[4].

-

Substrate Solvation : Dissolve the secondary alcohol (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 - 0.2 M[4].

-

Catalyst Initiation : Add PPTS (0.1 eq) to the solution. Causality: Limiting the catalyst to 0.1 eq ensures a controlled, steady-state concentration of the activated DHP electrophile, minimizing runaway polymerization[2],[4].

-

Reagent Addition : Cool the reaction mixture to 0 °C using an ice bath. Add DHP (1.5 - 2.0 eq) dropwise[4]. Causality: A stoichiometric excess of DHP is required to drive the equilibrium forward against the steric resistance of the secondary alcohol. Dropwise addition mitigates exothermic spikes[4].

-

Incubation & Validation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

-

Self-Validation (TLC): Monitor progress via Thin Layer Chromatography (TLC). Stain with Phosphomolybdic Acid (PMA) or p-anisaldehyde. The successful formation of the THP ether is validated by the appearance of a new, significantly less polar spot (higher Rf) compared to the starting alcohol[4].

-

-

Strategic Quench : Once complete, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃[4].

-

Causality: It is imperative to neutralize the PPTS catalyst before solvent evaporation. Concentrating the reaction mixture in the presence of acid shifts the equilibrium backward, causing premature deprotection[4].

-

Self-Validation (pH): Test the aqueous layer with pH paper to confirm a pH > 8 prior to extraction.

-

-

Workup & Extraction : Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

-

Purification & NMR Validation : Purify the crude product via silica gel column chromatography (typically using a Hexane/Ethyl Acetate gradient).

-

Self-Validation (NMR): In the ¹H NMR spectrum, validate product formation by identifying the characteristic acetal anomeric proton (O-CH-O) appearing as a multiplet between 4.5 and 4.8 ppm.

-

Note on Diastereomers: Because DHP addition creates a new stereocenter at the C2 position of the pyran ring, protecting a chiral secondary alcohol yields a mixture of diastereomers[2],[1]. This will manifest as a doubling of signals in both ¹H and ¹³C NMR spectra. Do not attempt to separate these diastereomers, as the stereocenter is transient and will be erased upon deprotection.

-

Mild Deprotection Protocol (Neutral Aqueous Method)

While THP ethers are conventionally cleaved using acid (e.g., pTsOH in MeOH), highly sensitive secondary alcohols may degrade under these conditions[5]. The following neutral, self-validating protocol utilizes LiCl in DMSO to achieve deprotection without generating toxic waste or acidic byproducts ()[6].

Step-by-Step Methodology:

-

Setup : In a round-bottom flask, dissolve the THP-protected secondary alcohol (1.0 eq, ~2 mmol) in DMSO (10 mL)[6].

-

Reagent Addition : Add LiCl (5.0 eq, 10 mmol) and H₂O (10.0 eq, 20 mmol) to the stirring solution[6].

-

Thermal Cleavage : Heat the mixture to 90 °C under a Nitrogen atmosphere for 6 hours[6]. Causality: The high dielectric constant of DMSO combined with the oxophilic nature of the lithium cation facilitates the cleavage of the acetal C-O bond without altering the ambient pH[6].

-

Workup : Cool the mixture to room temperature. Dilute with H₂O (10 mL) and extract with diethyl ether (3 × 25 mL)[6].

-

Isolation : Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the pure secondary alcohol[6].

Sources

Application Notes and Protocols: Mild Acidic Conditions for Tetrahydropyranyl (THP) Group Removal

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the THP Group in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. The tetrahydropyranyl (THP) group stands as a cornerstone in the synthetic chemist's toolkit for the protection of hydroxyl functionalities.[1][2] Its widespread adoption is attributed to its facile installation, pronounced stability across a broad spectrum of non-acidic reaction conditions—including exposure to strong bases, organometallic reagents, and hydrides—and its clean removal under acidic conditions.[1][3][4][5] The THP ether, an acetal, is typically formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[5][6] The subsequent deprotection, an acidic hydrolysis or alcoholysis, quantitatively regenerates the parent alcohol, completing its role as a temporary shield.[3][7]

However, the very lability to acid that makes the THP group so useful also presents a significant challenge, particularly in the context of complex molecules bearing other acid-sensitive functionalities. The development of methodologies for the mild and selective cleavage of THP ethers is therefore a critical area of process optimization and synthetic strategy. These application notes provide a comprehensive technical guide to the removal of the THP group under a variety of mild acidic conditions, detailing the underlying mechanisms, offering a comparative analysis of common reagents, and presenting field-proven experimental protocols.

Reaction Mechanism: The Acid-Catalyzed Hydrolysis of a THP Ether

The deprotection of a THP ether is a classic example of an acid-catalyzed acetal hydrolysis. The reaction proceeds through a reversible pathway initiated by the protonation of the ether oxygen atom of the THP ring. This protonation enhances the leaving group ability of the parent alcohol. Subsequent cleavage of the C-O bond is facilitated by the formation of a resonance-stabilized oxocarbenium ion.[3][5] This intermediate is then quenched by a nucleophile, typically water or an alcohol from the solvent, to yield 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal form) and the liberated alcohol.[1][5] The catalytic nature of the acid is evident as a proton is regenerated in the final step.[3]

Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.

A Comparative Overview of Mild Acidic Reagents for THP Deprotection

The selection of an appropriate acidic catalyst is contingent upon the substrate's overall acid sensitivity. A range of mild acids have been developed to allow for the selective deprotection of THP ethers in the presence of other acid-labile groups. Below is a comparative table of commonly employed catalytic systems.

| Catalyst System | Typical Solvent(s) | Temperature | Reaction Time | Yields | Key Advantages & Considerations |

| Acetic Acid (AcOH) | THF/H₂O | Room Temp. to 45°C | 2 - 24 h | Good to Excellent | A classic, mild, and cost-effective method. The water content is crucial for hydrolysis.[8][9][10] |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol, Methanol, CH₂Cl₂ | Room Temp. | 1 - 12 h | Good to Excellent | Milder than TsOH, making it ideal for acid-sensitive substrates. Soluble in many organic solvents.[3][11][12][13] |

| Amberlyst-15 | Methanol, Ethanol | Room Temp. | 0.5 - 3 h | High | A heterogeneous, recyclable solid acid catalyst that simplifies work-up through simple filtration.[1][14][15][16][17] |

| p-Toluenesulfonic acid (p-TsOH) | Methanol, 2-Propanol | 0°C to Room Temp. | 1 - 17 h | High | A stronger acid catalyst, useful for more robust substrates. Can sometimes lead to side reactions with sensitive molecules.[3][10] |

| Trifluoroacetic acid (TFA) | CH₂Cl₂ | Room Temp. | 0.5 - 2 h | Good to Excellent | A strong acid that is effective at low concentrations. Often used in peptide synthesis for deprotection.[1][10] |

Detailed Experimental Protocols

The following protocols are provided as a starting point for the deprotection of THP ethers. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure using Acetic Acid

This method is a widely employed and mild procedure for THP deprotection.[1][9]

-

Dissolution: Dissolve the THP-protected alcohol (1.0 equivalent) in a 4:2:1 mixture of acetic acid, tetrahydrofuran (THF), and water.

-

Reaction: Stir the solution at room temperature. For less reactive substrates, the temperature can be elevated to 45°C.[8][9]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection using Pyridinium p-toluenesulfonate (PPTS)

PPTS is a milder alternative to stronger acids like p-TsOH, making it suitable for substrates with other acid-sensitive groups.[3][11][12][13]

-

Dissolution: Dissolve the THP-protected alcohol (1.0 equivalent) in an alcohol solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of PPTS (typically 0.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Deprotection using a Heterogeneous Catalyst (Amberlyst-15)

The use of a solid-supported acid like Amberlyst-15 offers the significant advantage of a simplified work-up.[1][14][15][16][17]

-

Suspension: To a solution of the THP-protected alcohol (1.0 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight of the substrate).

-

Reaction: Stir the suspension at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

-

Washing: Wash the resin with a small amount of the solvent (e.g., methanol).

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

-

Purification: The resulting crude product is often of high purity, but can be further purified by column chromatography if needed.

Caption: General Experimental Workflow for THP Deprotection.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, a slight increase in temperature or the addition of a small amount of extra catalyst may be beneficial. Ensure all reagents are of good quality and solvents are anhydrous where specified.

-

Side Product Formation: For highly acid-sensitive substrates, consider using a milder catalyst like PPTS or a heterogeneous catalyst like Amberlyst-15 to minimize decomposition.[9][14] Running the reaction at a lower temperature can also disfavor side reactions.

-

Difficulty with Work-up: If the product is water-soluble, a continuous extraction or saturation of the aqueous layer with sodium chloride may be necessary to improve extraction efficiency.

-

Transesterification: When using an alcohol as a solvent for deprotection, be mindful of the potential for transesterification if other ester functionalities are present in the molecule.[14] In such cases, a non-alcoholic solvent system like AcOH/THF/H₂O is preferable.

Conclusion

The mild acidic removal of the THP protecting group is a versatile and indispensable transformation in modern organic synthesis. A thorough understanding of the reaction mechanism and the judicious selection of the acidic catalyst are crucial for achieving high yields and preserving the integrity of other functional groups within a complex molecule. The protocols and comparative data presented in these application notes serve as a robust foundation for researchers and drug development professionals to confidently and efficiently execute this critical deprotection step.

References

-

Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

-

PrepChem. (n.d.). Synthesis of pyridinium p-toluenesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. [Link]

-

Infraction. (2021, November 26). THP Protecting Group Addition | Organic Chemistry [Video]. YouTube. [Link]

-

Common Organic Chemistry. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). Retrieved from [Link]

-

Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]

-

Organic Chemistry Portal. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. [Link]

-

Indian Academy of Sciences. (n.d.). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. [Link]

-

Wang, B., et al. (2014). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Molecules, 19(9), 13537-13551. [Link]

-

Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

-

Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 145–155. [Link]

-

ResearchGate. (2016, October 14). Mild THP removal/hydrolysis?. [Link]

-

ResearchGate. (2025, August 5). An efficient direct conversion of THP ethers into acetates using Amberlyst-15. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Amberlyst-15 as a new and reusable catalyst for regioselective ring-opening reactions of epoxides to β-alkoxy alcohols. [Link]

-

Wikipedia. (n.d.). Pyridinium p-toluenesulfonate. Retrieved from [Link]

-

Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. [Link]

-

Arkivoc. (n.d.). Amberlyst-15 in organic synthesis. [Link]

-

Reddit. (2025, March 11). Purification of THP protected compound. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]

- 12. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. arkat-usa.org [arkat-usa.org]

Application Note: CuAAC Ligation and Deprotection Strategies for 2-(3-Butyn-2-yloxy)tetrahydropyran